molecular formula Nd2Se3 B076882 Dineodymium triselenide CAS No. 12035-33-5

Dineodymium triselenide

Cat. No.: B076882
CAS No.: 12035-33-5
M. Wt: 525.4 g/mol
InChI Key: GRQDWMGNQPGHOZ-UHFFFAOYSA-N
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Description

Dineodymium triselenide (Nd₂Se₃) is a lanthanide selenide with the formula Nd₂.₆₆₇Se₄, reflecting partial occupancy of neodymium sites in its cubic crystal structure . Key crystallographic parameters include:

  • Space group: I43d
  • Lattice parameter: $ a = 8.8632 \, \text{Å} $, $ V = 696.26 \, \text{Å}^3 $
  • Coordination: Each selenium atom is surrounded by 5.333 Nd³⁺ cations, forming a distorted cubic framework .

The compound was synthesized via X-ray diffraction studies, revealing a red-block crystalline morphology with high absorption coefficients ($ \mu = 40.39 \, \text{mm}^{-1} $) under MoKα radiation .

Properties

CAS No.

12035-33-5

Molecular Formula

Nd2Se3

Molecular Weight

525.4 g/mol

IUPAC Name

neodymium(3+);selenium(2-)

InChI

InChI=1S/2Nd.3Se/q2*+3;3*-2

InChI Key

GRQDWMGNQPGHOZ-UHFFFAOYSA-N

SMILES

[Se-2].[Se-2].[Se-2].[Nd+3].[Nd+3]

Canonical SMILES

[Se-2].[Se-2].[Se-2].[Nd+3].[Nd+3]

Other CAS No.

12035-33-5

Synonyms

dineodymium triselenide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Nd₂Se₃ belongs to the family of lanthanide triselenides (Ln₂Se₃), which exhibit structural and electronic variations depending on the lanthanide ion. Below is a detailed comparison with dysprosium triselenide (Dy₂Se₃) and terbium triselenide (Tb₂Se₃):

Structural and Crystallographic Differences

Property Nd₂Se₃ Dy₂Se₃ Tb₂Se₃
Formula Nd₂.₆₆₇Se₄ Dy₂Se₃ Tb₂Se₃
Molecular Weight 700.48 g/mol ~720.50 g/mol* ~712.84 g/mol*
Crystal System Cubic Not reported Not reported
Space Group I43d Not reported Not reported
Coordination Se⁻²: 5.333 Nd³⁺ Likely similar* Likely similar*

The larger ionic radius of Nd³⁺ (0.983 Å) compared to Dy³⁺ (0.912 Å) and Tb³⁺ (0.923 Å) likely results in expanded lattice parameters for Nd₂Se₃, influencing its chalcogen bonding and stability .

Chalcogen Bonding Interactions

Studies on triselenides highlight "chalcogen-like" interactions mediated by σ-hole bonding, where selenium atoms act as both electron donors (via lone pairs) and acceptors (via σ-holes) . Nd₂Se₃’s cubic structure may facilitate bifurcated or dual chalcogen interactions due to its trans or cis conformational flexibility, as observed in triselenide analogs .

Research Findings and Implications

  • Computational Insights : RI-MP2/def2-TZVPD calculations and AIM/NBO analyses suggest that triselenides like Nd₂Se₃ exhibit directional chalcogen bonds, critical for designing solids with tailored optoelectronic or catalytic properties .
  • Synthesis Challenges : The partial occupancy of Nd³⁺ sites in Nd₂Se₃ complicates stoichiometric control, whereas Dy₂Se₃ and Tb₂Se₃ may require higher synthesis temperatures due to their smaller ionic radii .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity dineodymium triselenide (Nd₂.₆₆₇Se₄), and how do synthesis conditions influence its crystallographic properties?

  • Methodological Answer : High-purity Nd₂.₆₆₇Se₄ is typically synthesized via solid-state reactions under inert atmospheres. Stoichiometric mixtures of neodymium and selenium are heated in evacuated quartz ampoules at 800–1000°C for 72–120 hours, followed by slow cooling. The cubic crystal structure (space group I43d) is confirmed via X-ray diffraction (XRD), with lattice parameters (a = 8.8632 Å) requiring precise temperature control to avoid defects . Variations in cooling rates may lead to deviations in the Se coordination environment, necessitating Rietveld refinement for structural validation.

Q. How do researchers characterize the electronic structure of Nd₂.₆₆₇Se₄, and what spectroscopic techniques are most effective for identifying its bandgap and oxidation states?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) and ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy are primary tools. XPS confirms the +3 oxidation state of Nd and -2 for Se, while UV-Vis-NIR identifies indirect bandgaps (~1.2–1.5 eV) through Tauc plot analysis. Synchrotron-based X-ray absorption near-edge structure (XANES) can resolve localized electronic interactions between Nd³⁺ and Se²⁻, critical for understanding charge-transfer behavior .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported lattice parameters of Nd₂.₆₆₇Se₄ across studies?

  • Methodological Answer : Discrepancies often arise from synthesis impurities or instrumental calibration errors. To address this:

  • Cross-validate XRD data with neutron diffraction to reduce systematic errors.
  • Use high-resolution transmission electron microscopy (HRTEM) to assess local crystallinity and rule out phase segregation.
  • Compare results with density functional theory (DFT) calculations to identify energetically favorable lattice configurations . Contradictions may indicate non-stoichiometric defects, requiring elemental analysis (e.g., energy-dispersive X-ray spectroscopy) to quantify Nd/Se ratios .

Q. How can researchers design experiments to probe the thermodynamic stability of Nd₂.₆₆₇Se₄ under varying temperature and pressure conditions?

  • Methodological Answer : High-pressure diamond anvil cell (DAC) experiments coupled with in-situ XRD or Raman spectroscopy monitor phase transitions. Thermodynamic stability is quantified via differential scanning calorimetry (DSC) to measure enthalpy changes during decomposition. Computational methods (e.g., CALPHAD) model phase diagrams, predicting stability ranges under extrinsic conditions (e.g., 0–10 GPa, 300–1200 K) .

Q. What methodologies are recommended for analyzing magnetic properties of Nd₂.₆₆₇Se₄, and how do crystallographic defects influence its magnetic ordering?

  • Methodological Answer : Superconducting quantum interference device (SQUID) magnetometry measures magnetic susceptibility and hysteresis loops. Antiferromagnetic ordering in Nd₂.₆₆₇Se₄ is sensitive to Nd³⁺ site vacancies; positron annihilation spectroscopy (PAS) identifies vacancy clusters. Neutron diffraction maps spin-density distributions, while DFT+U calculations correlate defect density with magnetic moment suppression .

Data Analysis and Interpretation

Q. How should researchers address conflicting data on the Se coordination environment in Nd₂.₆₆₇Se₄?

  • Methodological Answer : Conflicting coordination models (e.g., 5.333 Nd³⁺ per Se²⁻ vs. alternative geometries) require multi-technique validation:

  • Extended X-ray absorption fine structure (EXAFS) quantifies bond distances and coordination numbers.
  • Electron paramagnetic resonance (EPR) detects symmetry distortions around Nd³⁺ ions.
  • Pair distribution function (PDF) analysis of total scattering data reveals local structural deviations from average crystallographic models .

Q. What statistical approaches are suitable for interpreting heterogeneous electrical conductivity data in Nd₂.₆₆₇Se₄ thin films?

  • Methodological Answer : Use principal component analysis (PCA) to deconvolute contributions from grain boundaries, intrinsic conductivity, and surface oxidation. Four-probe van der Pauw measurements under varying temperatures (10–300 K) identify conduction mechanisms (e.g., hopping vs. band transport). Cross-sectional scanning Kelvin probe microscopy (SKPM) maps spatial conductivity variations, correlating with TEM-based grain size distributions .

Experimental Design and Validation

Q. What controls are necessary to ensure reproducibility in Nd₂.₆₆₇Se₄ synthesis, particularly in oxygen-sensitive environments?

  • Methodological Answer : Strict oxygen exclusion via glovebox (<0.1 ppm O₂) and Schlenk-line techniques is critical. Use quartz ampoules pre-baked at 1200°C to remove surface contaminants. Post-synthesis, characterize phase purity via powder XRD and inductively coupled plasma mass spectrometry (ICP-MS). Replicate experiments across independent labs to confirm reproducibility .

Q. How can researchers optimize the trade-off between sample purity and synthesis scalability for Nd₂.₆₆₇Se₄?

  • Methodological Answer : Small-scale synthesis (mg quantities) ensures purity but limits applicability. Scaling to gram quantities requires:

  • Fluidized-bed reactors for homogeneous heat distribution.
  • In-situ mass spectrometry to monitor Se vapor pressure.
  • Mechanochemical pre-treatment (e.g., ball milling) to enhance reactant mixing .

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